molecular formula C8H8BrFO2 B3276849 (3-Bromo-6-fluoro-2-methoxyphenyl)methanol CAS No. 648439-20-7

(3-Bromo-6-fluoro-2-methoxyphenyl)methanol

Cat. No.: B3276849
CAS No.: 648439-20-7
M. Wt: 235.05 g/mol
InChI Key: DZNKCCAFFQLVSD-UHFFFAOYSA-N
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Description

Significance of Halogenated and Methoxylated Arylmethanols in Organic Synthesis

The strategic incorporation of halogen and methoxy (B1213986) groups onto an arylmethanol framework imparts unique chemical properties that are highly valued in organic synthesis. Halogen atoms like bromine and fluorine are pivotal in modifying a molecule's physical, chemical, and biological characteristics. numberanalytics.comnih.gov They serve as versatile synthetic handles, particularly for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. The presence of halogens can enhance the biological activity and metabolic stability of a molecule, a critical aspect in medicinal chemistry and drug development. rsc.org

The methoxy group, an electron-donating substituent, can increase the electron density of the aromatic system, influencing its reactivity in electrophilic substitution reactions. nih.gov In the context of arylmethanols, the interplay between the electron-withdrawing nature of halogens and the electron-donating nature of the methoxy group allows for fine-tuning of the molecule's electronic landscape. This balance is crucial for controlling reaction pathways and achieving desired chemical transformations.

Research Context of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol within Contemporary Chemical Science

(3-Bromo-6-fluoro-2-methoxyphenyl)methanol is a prime example of a highly functionalized arylmethanol with significant potential as a synthetic intermediate. Its structure, featuring bromo, fluoro, and methoxy substituents, makes it an attractive starting material for the synthesis of complex heterocyclic systems. The corresponding aldehyde, 6-Bromo-2-fluoro-3-methoxybenzaldehyde, is a known precursor in the synthesis of quinazoline (B50416) derivatives. mdpi.comsigmaaldrich.com Quinazolines are a class of compounds with a broad spectrum of biological activities and are of great interest in medicinal chemistry. nih.gov

The typical synthetic route to an arylmethanol like (3-Bromo-6-fluoro-2-methoxyphenyl)methanol involves the reduction of the corresponding carboxylic acid or aldehyde. For instance, related compounds such as (3-Bromo-4-methylphenyl)methanol can be synthesized by the reduction of 3-bromo-4-methylbenzaldehyde (B184093) using sodium borohydride (B1222165) or by the reduction of 3-bromo-4-methylbenzoic acid using a borane-THF complex. chemicalbook.com A similar strategy would be applicable for the synthesis of (3-bromo-6-fluoro-2-methoxyphenyl)methanol from its aldehyde precursor.

Below is a data table summarizing the key chemical properties of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol and a closely related analogue.

Property(3-Bromo-6-fluoro-2-methoxyphenyl)methanol(2-Bromo-6-fluoro-3-methoxyphenyl)methanol sigmaaldrich.com
Molecular Formula C₈H₈BrFO₂C₈H₈BrFO₂
Molecular Weight 235.05 g/mol 235.05 g/mol
CAS Number 1449008-13-2 rndmate.com1500279-77-5 sigmaaldrich.com
Appearance SolidSolid sigmaaldrich.com
InChI Key Not availableZGHWMPQURHQFDQ-UHFFFAOYSA-N sigmaaldrich.com

Overview of Academic Research Trajectories for (3-Bromo-6-fluoro-2-methoxyphenyl)methanol Analogues

The academic and industrial research involving analogues of (3-bromo-6-fluoro-2-methoxyphenyl)methanol is largely driven by the pursuit of new therapeutic agents. For example, a patent for quinazoline derivatives as potent and selective inhibitors of KRas, a protein frequently mutated in human cancers, highlights the use of structurally similar building blocks. google.com The synthesis of these complex molecules often relies on the availability of highly substituted aromatic precursors.

The strategic placement of bromo, fluoro, and methoxy groups in these building blocks allows for the systematic exploration of the structure-activity relationship (SAR) in drug discovery programs. The bromo group can be used for further functionalization via cross-coupling reactions, while the fluoro and methoxy groups can modulate the compound's binding affinity and pharmacokinetic properties. The availability of a diverse range of such substituted arylmethanols and their corresponding aldehydes from various chemical suppliers facilitates the rapid synthesis of compound libraries for high-throughput screening. sigmaaldrich.comsynquestlabs.com This approach accelerates the identification of lead compounds with potential therapeutic value.

Properties

IUPAC Name

(3-bromo-6-fluoro-2-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)7(10)3-2-6(8)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNKCCAFFQLVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1CO)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30800939
Record name (3-Bromo-6-fluoro-2-methoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648439-20-7
Record name 3-Bromo-6-fluoro-2-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648439-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromo-6-fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30800939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Strategies

General Reactivity of Benzylic Alcohols

Benzylic alcohols are a class of organic compounds that feature a hydroxyl group attached to a carbon atom which, in turn, is bonded to a benzene (B151609) ring. This structural motif confers unique reactivity. They can undergo reactions typical of most alcohols, such as esterification and oxidation, but the proximity of the aromatic ring often facilitates reactions like nucleophilic substitution due to the stabilization of carbocation intermediates. researchgate.netwikipedia.org

As a primary benzylic alcohol, (3-Bromo-6-fluoro-2-methoxyphenyl)methanol can be oxidized to form either the corresponding aldehyde, (3-bromo-6-fluoro-2-methoxybenzaldehyde), or the carboxylic acid, (3-bromo-6-fluoro-2-methoxybenzoic acid). The choice of product depends on the oxidizing agent and the reaction conditions employed. Milder oxidants tend to yield the aldehyde, while stronger agents lead to the carboxylic acid. acs.org The selective synthesis of benzylic alcohols from C-H bonds is challenging because they are prone to further oxidation. acs.orgorganic-chemistry.org

Table 1: Oxidation Reactions

Oxidizing Agent Expected Product
Pyridinium chlorochromate (PCC) 3-Bromo-6-fluoro-2-methoxybenzaldehyde
Pyridinium dichromate (PDC) 3-Bromo-6-fluoro-2-methoxybenzaldehyde
Potassium permanganate (B83412) (KMnO₄) 3-Bromo-6-fluoro-2-methoxybenzoic acid

The hydroxyl group of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is a poor leaving group. However, it can be converted into a better leaving group, such as water, by protonation under acidic conditions. This facilitates nucleophilic substitution reactions. The reaction can proceed via an SN1 mechanism, involving a benzylic carbocation intermediate stabilized by the adjacent aromatic ring, or an SN2 mechanism. researchgate.net The presence of both an electron-donating methoxy (B1213986) group and electron-withdrawing fluoro and bromo substituents on the ring will modulate the stability of the carbocation and thus the reaction pathway. For instance, methods have been developed for the nucleophilic fluorine substitution of benzylic bromides using reagents like a combination of AgF and Et₃N·3HF, which can proceed through both SN1 and SN2 pathways. nih.gov

Derivatization for Enhanced Utility in Chemical Research

Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new functionalities for further synthesis. libretexts.org For (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, the hydroxyl group is the primary site for such modifications.

Silylation is a common strategy to protect the hydroxyl group during a multi-step synthesis. libretexts.org The alcohol is reacted with a silyl (B83357) halide, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base (e.g., triethylamine (B128534) or imidazole). This converts the polar alcohol into a less polar and more stable silyl ether, which is generally unreactive under many conditions but can be easily removed when desired. Catalysts can be employed to achieve selective silylation of C-H bonds, although derivatization of hydroxyl groups is more common. escholarship.org

Table 2: Silylation Reagents

Reagent Resulting Protected Group
Trimethylsilyl chloride (TMSCl) Trimethylsilyl (TMS) ether
tert-Butyldimethylsilyl chloride (TBDMSCl) tert-Butyldimethylsilyl (TBDMS) ether

The hydroxyl group of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol readily undergoes esterification and etherification.

Esterification: Reaction with a carboxylic acid or its derivative (like an acyl chloride or anhydride) produces an ester. wikipedia.org For example, benzoyl chloride can be used to convert alcohols into their corresponding benzoate (B1203000) esters, which can be useful for chromatographic analysis. acs.org This is a widely used derivatization technique. libretexts.org

Etherification: The formation of an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 3: Esterification and Etherification Reactions

Reaction Type Reagent Example Product Type
Esterification Acetyl chloride Acetate ester
Esterification Benzoic acid / H⁺ catalyst Benzoate ester

The benzylic carbon in (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is prochiral. While the molecule itself is achiral, it can be used to generate chiral centers. Reaction of the alcohol with an enantiomerically pure chiral reagent, such as a chiral carboxylic acid (e.g., Mosher's acid), results in the formation of a mixture of diastereomeric esters. These diastereomers have distinct physical properties, including different retention times in chromatography and unique signals in NMR spectroscopy, which allows for their separation and analysis. This principle is fundamental in stereodivergent synthesis, where different stereoisomers can be selectively produced. nih.gov For example, palladium/copper dual catalytic systems have been developed for the asymmetric synthesis of benzylic alcohol derivatives, yielding products with high diastereoselectivity. nih.gov

Cross-Coupling Reactions Involving Brominated Aryl Moieties

The bromo-substituent at the C3 position serves as a key handle for introducing a wide range of molecular fragments onto the phenyl ring. Palladium catalysts, in their Pd(0) active form, readily undergo oxidative addition with the aryl bromide, initiating a catalytic cycle that results in the formation of a new bond.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.org While direct studies on (3-Bromo-6-fluoro-2-methoxyphenyl)methanol are specific, the reactivity can be inferred from extensive research on related bromo-aryl systems and their corresponding boronic acid or boronic ester analogues. nih.govnih.gov

For a Suzuki-Miyaura reaction to occur with (3-Bromo-6-fluoro-2-methoxyphenyl)methanol as the halide partner, it would be coupled with a suitable aryl, vinyl, or alkyl boronic acid or ester. Conversely, the corresponding boronic acid, (3-bromo-6-fluoro-2-methoxyphenyl)boronic acid , or its esters, could be synthesized and coupled with various organohalides. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reaction conditions are generally mild and tolerant of various functional groups, including the alcohol and ether functionalities present in the target molecule. nih.govtcichemicals.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and scope.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

ComponentExamplesPurpose
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Facilitates the cross-coupling cycle. nih.govdoi.org
Ligand PPh₃, Buchwald ligands (e.g., RuPhos, BrettPhos), NHCsStabilizes the palladium catalyst and modulates its reactivity. nih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃Activates the organoboron species for transmetalation. nih.gov
Solvent Dioxane, Toluene, DMF, Water/Organic mixturesSolubilizes reactants and influences reaction kinetics. tcichemicals.comnih.gov

This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl bromides, applicable to the derivatization of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol.

Beyond the Suzuki-Miyaura reaction, the bromine atom on (3-Bromo-6-fluoro-2-methoxyphenyl)methanol allows for participation in several other key palladium-catalyzed transformations. These methods further expand the synthetic utility of this building block.

Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org The process involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.orgnih.gov A base is used to regenerate the catalyst. This would allow for the introduction of vinyl groups at the C3 position of the phenyl ring.

Sonogashira Coupling : This reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and terminal alkynes, creating aryl alkynes. nih.govorganic-chemistry.org It is typically co-catalyzed by palladium and a copper(I) salt in the presence of an amine base. nih.gov Applying this to (3-Bromo-6-fluoro-2-methoxyphenyl)methanol would yield (3-alkynyl-6-fluoro-2-methoxyphenyl)methanol derivatives, which are valuable intermediates for further synthesis, including heterocycles. soton.ac.uk

Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.org Organozinc compounds are more reactive than their organoboron counterparts, which can lead to faster reaction times. wikipedia.org The Negishi coupling has a broad scope, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds, making it highly versatile for introducing alkyl, aryl, or vinyl groups. organic-chemistry.org

Table 2: Overview of Other Palladium-Catalyzed Reactions for Aryl Bromides

ReactionCoupling PartnerKey ReagentsProduct Type
Heck AlkenePd catalyst, Base (e.g., Et₃N, K₂CO₃)Aryl-substituted alkene wikipedia.orgorganic-chemistry.org
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, Amine baseAryl-alkyne nih.govorganic-chemistry.org
Negishi Organozinc (R-ZnX)Pd or Ni catalystAryl-R (R = alkyl, aryl, etc.) wikipedia.orgorganic-chemistry.org

This table summarizes key palladium-catalyzed reactions applicable to the C-Br bond of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol.

Role in Multi-Step Organic Syntheses

The functional group array on (3-Bromo-6-fluoro-2-methoxyphenyl)methanol makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic and fused-ring systems which are prevalent in medicinal chemistry and materials science.

The strategic placement of reactive sites allows (3-Bromo-6-fluoro-2-methoxyphenyl)methanol to serve as a scaffold for building various heterocyclic rings. A common strategy involves a cross-coupling reaction at the bromine position, followed by a subsequent cyclization reaction involving the ortho-methoxy or methanol (B129727) groups (or derivatives thereof).

For instance, a Sonogashira coupling can introduce an alkyne. soton.ac.uk This alkyne can then participate in intramolecular cyclization reactions to form heterocycles. A related strategy involves the conversion of the aldehyde precursor, 3-bromo-6-fluoro-2-methoxybenzaldehyde , to an amidoxime, which can then be used to construct oxadiazole rings. soton.ac.uk Similarly, pyrones, which are precursors to azaheterocycles like pyrazoles and pyridones, can be synthesized from related building blocks. nih.gov The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups to facilitate a wider range of cyclization pathways.

The construction of fused-ring systems often relies on domino or tandem reactions where an initial intermolecular bond formation is followed by an intramolecular cyclization. (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is an ideal precursor for such strategies.

An example pathway could involve a Heck or Sonogashira coupling to attach a side chain containing a nucleophilic or electrophilic site. This new side chain, now positioned ortho to the methoxy or hydroxymethyl group, can undergo an intramolecular reaction to form a new ring fused to the original benzene ring. For example, a domino Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been used to generate 2,3-disubstituted benzo[b]furans. organic-chemistry.org The synthesis of fused quinazolinones also utilizes substituted aromatic precursors in cyclization reactions. scilit.com The specific substitution pattern of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol provides the necessary functionality to direct the regioselective formation of complex, fused polycyclic structures.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In the ¹H NMR spectrum of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, distinct signals are expected for the aromatic protons, the methylene (-CH₂-) protons of the alcohol group, the hydroxyl (-OH) proton, and the methoxy (B1213986) (-OCH₃) protons.

The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing halogen substituents (bromine and fluorine). The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. The coupling between these protons would provide information about their relative positions. The methylene protons adjacent to the hydroxyl group would appear as a singlet or a doublet if coupled to the hydroxyl proton, and the methoxy protons would typically present as a sharp singlet.

Predicted ¹H NMR Data for (3-Bromo-6-fluoro-2-methoxyphenyl)methanol (Note: This data is predicted and may vary from experimental results.)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.3 - 7.5d1HAr-H
~ 6.9 - 7.1d1HAr-H
~ 4.7s2H-CH₂OH
~ 3.9s3H-OCH₃
Variables (broad)1H-OH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). For (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The chemical shifts are significantly affected by the attached atoms; for instance, carbons bonded to electronegative atoms like oxygen, fluorine, and bromine will appear at different fields.

Predicted ¹³C NMR Data for (3-Bromo-6-fluoro-2-methoxyphenyl)methanol (Note: This data is predicted and may vary from experimental results.)

Chemical Shift (δ) ppmAssignment
~ 150 - 160C-F
~ 145 - 155C-OCH₃
~ 125 - 135Ar-CH
~ 120 - 130C-CH₂OH
~ 115 - 125Ar-CH
~ 110 - 120C-Br
~ 60 - 65-OCH₃
~ 55 - 60-CH₂OH

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. omicsonline.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, a COSY spectrum would show a cross-peak between the two aromatic protons, confirming their adjacent relationship on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It would be used to definitively assign the carbon signals for the aromatic CH groups, the methylene group (-CH₂OH), and the methoxy group (-OCH₃) by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). HMBC is vital for piecing together the molecular skeleton. For instance, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the methylene protons to the adjacent aromatic carbon, thereby confirming the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to several decimal places. This precision allows for the determination of the exact molecular formula of a compound from its measured mass. uni.lu For (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, with the molecular formula C₈H₈BrFO₂, HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass. The presence of bromine is also easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Calculated Exact Mass for C₈H₈BrFO₂

IonCalculated Exact Mass (m/z)
[M+H]⁺ (using ⁷⁹Br)234.9764
[M+H]⁺ (using ⁸¹Br)236.9744

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net It is a cornerstone technique in pharmaceutical analysis for purity assessment and identity confirmation. fishersci.comnih.gov A sample of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol would be injected into an LC system to separate it from any impurities, starting materials, or byproducts. The eluent from the LC column is then introduced into the mass spectrometer, which provides a mass spectrum for the main compound and any separated impurities. sepscience.comshimadzu.com This allows for the confirmation of the molecular weight of the target compound and the identification of any co-eluting or closely related impurities, ensuring the sample's purity and identity. researchgate.net

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, separating it from impurities, and monitoring its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) each serve distinct but complementary roles in the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile organic compounds like (3-Bromo-6-fluoro-2-methoxyphenyl)methanol. The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For halogenated and substituted phenylmethanols, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture.

The purity is assessed by injecting a solution of the compound into the HPLC system. The components are separated as they travel through the column at different velocities. A detector, typically a UV-Vis spectrophotometer, measures the absorbance of the eluting components at a specific wavelength (e.g., 254 nm), generating a chromatogram. The area of the peak corresponding to (3-Bromo-6-fluoro-2-methoxyphenyl)methanol relative to the total area of all peaks provides a quantitative measure of its purity. rsc.orgchromforum.orgreddit.com Method validation is crucial to ensure accuracy and precision, with specifications for drug substances often requiring purity levels between 98-102%. chromforum.org The analysis of reactive molecules may require special considerations, such as derivatization or the use of non-aqueous mobile phases, to prevent degradation during analysis. americanpharmaceuticalreview.com

Table 1: Illustrative HPLC Parameters for Purity Analysis

Parameter Value
Column C18 (Octadecylsilane), 4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time ~5.8 min

| Purity Assessment | >99% (Area Normalization) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for identifying and quantifying volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents or volatile by-products from the synthesis of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol. ispub.com In GC, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) that acts as a molecular fingerprint for identification.

For compounds like methanol (B129727), which can be challenging to analyze directly due to its volatility and low molecular weight, derivatization can be employed. mdpi.com For instance, methanol can be reacted with 3,4-dihydro-2H-pyran to form a more easily analyzable derivative. mdpi.com Headspace GC-MS is a common approach for analyzing volatile impurities in pharmaceutical products, where the vapor above the sample is injected into the GC system. researchgate.netnih.gov

Table 2: Typical GC-MS Conditions for Volatile Impurity Analysis

Parameter Value
Column DB-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 260 °C
Oven Program 40 °C (hold 5 min), ramp at 10 °C/min to 200 °C (hold 5 min) ispub.com
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Mass Range | 35-500 amu |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used extensively for monitoring the progress of chemical reactions. wisc.edu It operates on the same principle of separation as column chromatography, involving a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (an eluting solvent or solvent mixture). wisc.eduaga-analytical.com.pl

To monitor the synthesis of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. The plate is then placed in a developing chamber containing the eluent. wisc.eduoperachem.com As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a distinct Rf value. Visualization is often achieved under UV light (254 nm), especially for UV-active aromatic compounds. operachem.com

Table 3: Example TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ on aluminum plates
Mobile Phase (Eluent) Hexane:Ethyl Acetate (7:3, v/v)
Visualization UV lamp (254 nm)

| Observation | The product, (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, being more polar than a less polar precursor, would exhibit a lower Rf value. |

X-ray Crystallography for Solid-State Structural Analysis

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single Crystal X-ray Diffraction (SC-XRD) is an indispensable tool for the unambiguous structural elucidation of crystalline solids. By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is produced. The analysis of the positions and intensities of these diffracted spots allows for the calculation of a three-dimensional electron density map, from which the positions of the atoms in the crystal lattice can be determined.

For (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, an SC-XRD analysis would provide precise data on the conformation of the molecule, including the torsion angles between the phenyl ring and the methanol substituent. It would also definitively establish the connectivity and geometry of the bromo, fluoro, and methoxy groups on the aromatic ring. nih.govresearchgate.net In chiral compounds, this technique can determine the absolute configuration. The resulting structural model reveals intramolecular interactions, such as weak C—H···O hydrogen bonds, that can stabilize the molecular conformation. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govsemanticscholar.org The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule is equal to the sum of the electron distributions of all other molecules in the crystal. nih.gov

This analysis provides a detailed picture of how molecules of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol would pack together. By mapping properties like normalized contact distance (dnorm) onto the surface, close intermolecular contacts are highlighted as red spots, indicating interactions such as hydrogen bonds and halogen bonds. researchgate.net The analysis is often complemented by 2D fingerprint plots, which summarize all intermolecular contacts and provide quantitative percentages for each type of interaction (e.g., H···H, C···H, O···H, Br···H). nih.govnih.govresearchgate.net In similar brominated and fluorinated aromatic structures, H···H contacts often constitute the largest contribution to crystal packing, followed by contacts involving the halogen atoms and oxygen, which can include significant C—H···O and O—H···O hydrogen bonds. nih.govnih.govnih.govvensel.org These interactions collectively govern the supramolecular architecture and the physical properties of the crystalline material. researchgate.netresearchgate.net

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Analysis of Analogous Compounds

Contact Type Typical Contribution (%)
H···H 30 - 50%
C···H/H···C 15 - 25%
O···H/H···O 10 - 23%
Br···H/H···Br 10 - 15%
F···H/H···F ~5 - 7%

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial analytical techniques for the structural elucidation and characterization of organic compounds. While specific experimental spectra for (3-Bromo-6-fluoro-2-methoxyphenyl)methanol are not widely published, its spectral characteristics can be accurately predicted based on the vibrational modes of its functional groups and the electronic transitions associated with its substituted aromatic system. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate and predict the IR and UV-Vis spectra of complex molecules with a high degree of accuracy, providing valuable insights into their molecular structure and electronic properties.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹) and provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

The predicted IR spectrum of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is expected to exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), methoxy (-OCH₃), C-H, C-O, C-F, C-Br, and aromatic C=C bonds. The precise positions of these bands are influenced by the electronic effects of the substituents on the benzene ring.

Key Predicted IR Absorption Bands:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group in the methanol moiety. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methoxy and hydroxymethyl groups are predicted to occur just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to produce a series of medium to strong absorption bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: Two distinct C-O stretching vibrations are predicted. A strong band corresponding to the primary alcohol (C-OH) is expected around 1050-1150 cm⁻¹, and another strong band for the aryl ether (Ar-O-CH₃) is anticipated in the 1200-1275 cm⁻¹ region.

C-F and C-Br Stretching: The carbon-fluorine stretching vibration is expected to give rise to a strong absorption band in the 1000-1100 cm⁻¹ range. The carbon-bromine stretching vibration will likely appear at a lower frequency, typically in the 500-650 cm⁻¹ region.

The following interactive data table summarizes the predicted key IR absorption bands for (3-Bromo-6-fluoro-2-methoxyphenyl)methanol.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchHydroxyl3200-3600Strong, Broad
Aromatic C-H StretchAryl C-H3010-3100Weak-Medium
Aliphatic C-H Stretch-CH₃, -CH₂OH2850-2960Medium
Aromatic C=C StretchBenzene Ring1450-1600Medium-Strong
Aryl Ether C-O StretchAr-O-CH₃1200-1275Strong
Primary Alcohol C-O StretchC-OH1050-1150Strong
C-F StretchAryl Fluoride1000-1100Strong
C-Br StretchAryl Bromide500-650Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure.

The UV-Vis spectrum of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is expected to be dominated by electronic transitions within the substituted benzene ring. The presence of the bromo, fluoro, methoxy, and hydroxymethyl substituents will influence the energy of these transitions and thus the λmax values. These substituents, particularly the methoxy and hydroxyl groups, are auxochromes that can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Predicted Electronic Transitions:

π → π* Transitions: The primary electronic transitions in the aromatic ring are π → π* transitions. These are expected to give rise to two main absorption bands:

A strong absorption band, analogous to the E₂-band of benzene, is predicted to appear in the 200-230 nm region.

A weaker absorption band, corresponding to the B-band of benzene, is expected at a longer wavelength, likely in the 260-290 nm range. The fine vibrational structure often seen in the B-band of benzene is typically lost in substituted derivatives.

The following interactive data table summarizes the predicted UV-Vis absorption maxima for (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, typically measured in a solvent such as ethanol (B145695) or methanol.

Electronic TransitionChromophorePredicted λmax (nm)Molar Absorptivity (ε)
π → π* (E₂-band)Benzene Ring200-230High
π → π* (B-band)Benzene Ring260-290Low to Medium

It is important to note that the exact positions and intensities of the IR bands and UV-Vis absorption maxima can be influenced by factors such as the solvent used, concentration, and temperature. Therefore, while these predicted values provide a strong basis for the spectroscopic characterization of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, experimental verification is essential for definitive structural confirmation.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Building Blocks for Complex Pharmaceutical Precursors

The strategic placement of reactive moieties on the phenyl ring of (3-bromo-6-fluoro-2-methoxyphenyl)methanol makes it an ideal starting material for the construction of elaborate pharmaceutical precursors. The bromine atom serves as a handle for cross-coupling reactions, the hydroxyl group can be easily converted into other functionalities, and the fluoro and methoxy (B1213986) groups modulate the electronic properties and metabolic stability of the final products.

The (3-bromo-6-fluoro-2-methoxyphenyl)methanol can be envisioned as a precursor to the required substituted aniline (B41778). The synthetic strategy would likely involve the following conceptual steps:

Oxidation of the alcohol: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid.

Nitration: Introduction of a nitro group onto the aromatic ring, which can subsequently be reduced to an amine.

Coupling: The resulting substituted aniline can then be coupled with a suitable pyrimidine (B1678525) derivative to form the core structure of the JNK inhibitor.

The bromine atom on the phenyl ring provides a site for further modification through cross-coupling reactions, allowing for the introduction of additional diversity and optimization of the inhibitor's potency and selectivity. nih.gov

The development of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorinated heterocycles, in particular, are of significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. nih.govekb.egresearchgate.nete-bookshelf.de (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is a valuable precursor for the synthesis of a variety of advanced fluorinated heterocyclic scaffolds.

The presence of multiple reactive sites allows for diverse cyclization strategies. For instance, the hydroxyl group can be transformed into a leaving group, facilitating intramolecular cyclization reactions. The bromine atom can participate in transition-metal-catalyzed cross-coupling reactions to introduce other functional groups that can then be involved in ring-forming steps.

General strategies for the synthesis of fluorinated heterocycles often involve cycloaddition reactions or nucleophilic aromatic substitution. nih.govekb.eg The electron-withdrawing nature of the fluorine atom in (3-bromo-6-fluoro-2-methoxyphenyl)methanol can activate the aromatic ring for nucleophilic attack, enabling the construction of various heterocyclic systems.

While specific examples detailing the direct use of (3-bromo-6-fluoro-2-methoxyphenyl)methanol are not prevalent in the literature, its structural motifs are found in precursors for complex heterocycles. For example, the synthesis of 4,5,6,7-tetrafluorobenzo[b]furan involves the cyclization of a related tetrafluorinated phenoxyacetate (B1228835) derivative. rsc.org This suggests the potential of (3-bromo-6-fluoro-2-methoxyphenyl)methanol in similar synthetic strategies to access novel bromo-fluoro-methoxy-substituted benzofurans and other related heterocyclic systems.

Selective norepinephrine (B1679862) reuptake inhibitors (NRIs) are an important class of antidepressants. The synthesis of many NRIs involves the construction of a core scaffold that often includes a substituted phenyl ring. While direct evidence for the use of (3-bromo-6-fluoro-2-methoxyphenyl)methanol in the synthesis of known NRIs is not explicitly documented, its structure makes it a plausible intermediate for the synthesis of novel NRI analogues.

For instance, the synthesis of reboxetine (B1679249) analogues often starts from substituted phenols. The (3-bromo-6-fluoro-2-methoxyphenyl)methanol could be readily converted to the corresponding phenol (B47542) by demethylation. This substituted phenol could then be used as a starting material to build the morpholine (B109124) ring system characteristic of many NRIs. The bromo and fluoro substituents would offer opportunities to explore the structure-activity relationships of new NRI candidates, potentially leading to compounds with improved selectivity and pharmacokinetic profiles.

Development of Radiotracers for Molecular Imaging (Focus on Chemical Synthesis)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes, known as radiotracers, to visualize and quantify biological processes in vivo. nih.govresearchgate.netresearchgate.net The development of novel radiotracers is crucial for advancing our understanding of diseases and for the development of new therapies. (3-Bromo-6-fluoro-2-methoxyphenyl)methanol, with its fluorine atom, is a potential precursor for the development of ¹⁸F-labeled radiotracers.

The Silicon-Fluoride Acceptor (SiFA) methodology is a powerful tool in ¹⁸F radiochemistry that allows for the efficient and rapid labeling of molecules with fluorine-18 (B77423). This method involves the isotope exchange on a silicon-fluorine bond. While there are no specific reports on the use of (3-bromo-6-fluoro-2-methoxyphenyl)methanol in SiFA chemistry, its structure could be modified to incorporate a SiFA moiety.

A conceptual synthetic route would involve the conversion of the hydroxymethyl group into a functional group that can be coupled to a silicon-containing linker. For example, the alcohol could be converted to an azide, which could then undergo a click reaction with an alkyne-functionalized SiFA precursor. The resulting molecule, now containing the SiFA tag, could be labeled with ¹⁸F through isotopic exchange. The bromo- and methoxy-substituents would remain on the aromatic ring, providing a scaffold for targeting specific biological receptors or enzymes.

The development of radioligands for receptor binding studies is a key application of PET imaging. nih.gov These radioligands are designed to bind with high affinity and selectivity to a specific receptor, allowing for its visualization and quantification in the brain and other organs. The (3-bromo-6-fluoro-2-methoxyphenyl)methanol scaffold can be incorporated into the structure of receptor ligands.

The synthesis of such radioligands would involve modifying the (3-bromo-6-fluoro-2-methoxyphenyl)methanol core to introduce a pharmacophore that is recognized by the target receptor. The bromine atom can be used as a point of attachment for more complex molecular fragments via cross-coupling reactions. The fluorine atom can be replaced with fluorine-18 in the final step of the synthesis to produce the desired radiotracer. The methoxy group can also be a site for radiolabeling with carbon-11 (B1219553) by O-demethylation followed by methylation with [¹¹C]methyl iodide.

While direct examples are scarce, the general principles of radiotracer design and synthesis support the potential utility of (3-bromo-6-fluoro-2-methoxyphenyl)methanol as a precursor for novel PET ligands. nih.gov

Lack of Publicly Available Research Hinders Comprehensive Analysis of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol in Advanced Synthesis and Materials Science

The inquiry into the compound's role in solid-phase organic synthesis (SPOS), particularly its incorporation into polymer-supported linkers, yielded no specific results. While the principles of SPOS involve the use of linkers to immobilize molecules like carboxylic acids, amines, and alcohols onto a solid support, no literature was found that explicitly details the use of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol for this purpose. General methodologies for polymer-supported synthesis exist, employing various linker strategies, but none that specifically name this compound. acs.orgsci-hub.sesemanticscholar.org Consequently, information regarding the stability and cleavage mechanisms of functionalized linkers derived from (3-Bromo-6-fluoro-2-methoxyphenyl)methanol is also absent from the current body of scientific publications.

Similarly, an investigation into the compound's applications in materials science and medicinal chemistry lead compound development proved fruitless. The design and synthesis of derivatives for structure-activity relationship (SAR) studies, a cornerstone of medicinal chemistry for optimizing biological activity, have not been reported for (3-Bromo-6-fluoro-2-methoxyphenyl)methanol. Likewise, there is no available research exploring the non-linear optical (NLO) properties of its derivatives. The field of NLO materials is an active area of research, with studies focusing on various organic chromophores, but none have documented the inclusion of the (3-Bromo-6-fluoro-2-methoxyphenyl)methanol scaffold. nih.govrsc.orgrsc.org

The absence of dedicated research on (3-Bromo-6-fluoro-2-methoxyphenyl)methanol in these advanced applications prevents a detailed and scientifically accurate discussion as per the requested outline. While the compound is commercially available, its utility appears to be thus far underexplored or at least not published in accessible literature. immograf.comsigmaaldrich.combldpharm.combldpharm.combldpharm.com Therefore, a comprehensive article focusing solely on the specified topics cannot be generated at this time.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Bromo-6-fluoro-2-methoxyphenyl)methanol in a laboratory setting?

  • Methodology :

  • Bromination : Start with a fluorinated methoxyphenyl precursor. Bromination can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane or carbon tetrachloride. Catalysts such as FeBr₃ may enhance regioselectivity .
  • Hydroxymethylation : Introduce the hydroxymethyl group via formylation (e.g., using paraformaldehyde and a base like NaOH) followed by reduction (e.g., NaBH₄) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or NMR .

Q. How can researchers characterize the purity and structural integrity of (3-Bromo-6-fluoro-2-methoxyphenyl)methanol?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and integration ratios. ¹⁹F NMR can resolve fluorine-specific electronic environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., ESI-TOF) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic data during characterization?

  • Approach :

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations using Gaussian or ORCA) .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals in NMR .
  • Crystallographic Analysis : Resolve ambiguities in substituent positions via single-crystal X-ray diffraction .
  • Replicate Synthesis : Confirm reproducibility under controlled conditions to rule out experimental variability .

Q. How does the electronic environment of substituents influence reactivity in nucleophilic substitution reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effects : Bromine (σₚ ≈ 0.86) and fluorine (σₚ ≈ 0.06) alter the aromatic ring’s electron density, directing nucleophilic attack to specific positions (e.g., para to methoxy groups) .
  • Steric Effects : Methoxy and hydroxymethyl groups may hinder access to reactive sites, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to optimize conditions (temperature, catalyst loading) .

Q. What are the best practices for handling and storing (3-Bromo-6-fluoro-2-methoxyphenyl)methanol to ensure stability?

  • Guidelines :

  • Storage : Keep under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent oxidation and photodegradation .
  • Handling : Use gloveboxes for air-sensitive reactions. Quench residual bromine with Na₂S₂O₃ during workup .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

Q. How can computational chemistry aid in predicting biological interactions or reactivity profiles?

  • Tools and Applications :

  • Molecular Docking : Simulate binding affinities to biological targets (e.g., enzymes) using AutoDock Vina. Halogen bonding (Br···O/N) may enhance ligand-receptor interactions .
  • DFT Calculations : Predict reaction pathways (e.g., SNAr mechanisms) and transition states to rationalize experimental outcomes .
  • ADMET Profiling : Use QSAR models to estimate toxicity and metabolic stability, guiding drug discovery applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.